N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Description
N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Analgesic and Anti-Inflammatory Activities
Similar compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating significant effects in models of pain and inflammation. These studies indicate that compounds with imidazole and acetamide moieties may possess pharmacological properties worth exploring for the development of new therapeutic agents (Yusov et al., 2019).
Antitumor Activity
Derivatives bearing imidazole rings have been synthesized and screened for antitumor activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. For instance, some benzothiazole-imidazole derivatives showed considerable anticancer activity, underscoring the value of exploring similar structures for therapeutic applications (Yurttaş et al., 2015).
Antibacterial Agents
The synthesis of compounds incorporating imidazole and acetamide groups has also been aimed at discovering new antibacterial agents. These efforts have produced molecules with significant antibacterial activity, suggesting that further exploration in this direction could lead to the development of novel antimicrobial drugs (Ramalingam et al., 2019).
Chemical Synthesis and Characterization
Novel Synthetic Routes
Research has focused on developing novel synthetic routes for compounds with imidazole and acetamide functionalities, contributing to the field of organic chemistry by providing new methods for constructing complex molecules. These studies not only expand the chemical toolbox but also open up possibilities for generating compounds with potential applications in various areas of science and technology (Chkirate et al., 2019).
Physicochemical Properties
The determination of pKa values and other physicochemical properties of newly synthesized imidazole-acetamide derivatives is crucial for understanding their behavior in biological systems. Such investigations assist in the rational design of molecules with desired biological activities and pharmacokinetic profiles (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-cyclopentyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-26-17-7-14(8-18(9-17)27-2)13-28-20-21-10-16(12-24)23(20)11-19(25)22-15-5-3-4-6-15/h7-10,15,24H,3-6,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVCMOLYPYBETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
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